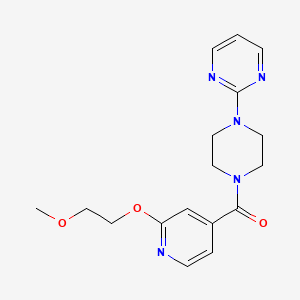

(2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

[2-(2-methoxyethoxy)pyridin-4-yl]-(4-pyrimidin-2-ylpiperazin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O3/c1-24-11-12-25-15-13-14(3-6-18-15)16(23)21-7-9-22(10-8-21)17-19-4-2-5-20-17/h2-6,13H,7-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHFEFHODIMWNT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N2CCN(CC2)C3=NC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary targets of this compound are protein kinases. Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in regulating a variety of cellular processes, including cell cycle, differentiation, and apoptosis.

Mode of Action

The compound interacts with its protein kinase targets by inhibiting their activity. The planarity of the pyrido[3,4-g]quinazoline tricyclic system in the compound is essential for maintaining its protein kinase inhibitory potency. The compound’s aminopyrimidine and pyridine moieties, as well as substituents at the 10-position, are critical for interactions with the targeted protein kinase.

Biochemical Pathways

The compound affects the biochemical pathways regulated by protein kinases. By inhibiting protein kinase activity, it can influence various downstream effects, such as cell cycle progression, cell differentiation, and programmed cell death.

Result of Action

The inhibition of protein kinase activity by this compound can lead to various molecular and cellular effects. For instance, it can affect cell cycle progression, potentially leading to cell cycle arrest. It can also influence cell differentiation and apoptosis, which could have implications in cancer treatment.

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s planar structure could lead to potential DNA intercalation. Steric hindrance induced by both heteroaryl rings might explain the observed protein kinase inhibitory potency.

Biological Activity

The compound (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone , identified by its CAS number 2034429-79-1, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, structural characteristics, and biological activity of this compound, with an emphasis on its pharmacological implications.

Synthesis and Structural Characteristics

The synthesis of this compound involves complex organic reactions, typically starting from pyridine and piperazine derivatives. The synthetic route generally includes the formation of the methanone linkage between the pyridine and piperazine moieties. A detailed synthesis pathway can be found in recent literature, which outlines various methodologies for optimizing yield and purity .

Key Structural Features

- Molecular Formula : C20H25N3O4

- Molecular Weight : 371.4 g/mol

- Functional Groups : The compound contains methoxyethoxy and pyrimidinyl substituents, contributing to its biological activity.

Biological Activity

The biological activity of this compound has been evaluated in various studies, focusing on its potential as an antitumor agent and its effects on different biological pathways.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown IC50 values ranging from 0.03 to 3.3 μM against breast cancer cells, indicating strong cytotoxicity . The mechanism of action is believed to involve the induction of cell cycle arrest in the G2/M phase and disruption of microtubule dynamics, which are critical for cell division.

Antimicrobial Activity

In addition to its antitumor properties, the compound has also been assessed for antimicrobial activity. Preliminary results indicate moderate to good efficacy against a panel of bacterial strains. For example, derivatives related to piperazine structures have shown promising results in inhibiting microbial growth .

Case Studies and Experimental Findings

Several case studies have been conducted to elucidate the biological mechanisms underlying the activity of this compound.

| Study | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Study 1 | MCF-7 (breast cancer) | 0.03 | Cell cycle arrest in G2/M phase |

| Study 2 | HeLa (cervical cancer) | 0.5 | Disruption of microtubule dynamics |

| Study 3 | E. coli (bacterial strain) | 10 | Inhibition of bacterial growth |

These studies highlight the compound's potential as both an anticancer and antimicrobial agent, warranting further investigation into its pharmacokinetics and therapeutic applications.

Scientific Research Applications

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step organic reactions that incorporate pyridine and piperazine moieties. The synthetic routes often utilize methodologies such as Grignard reactions and coupling reactions to achieve high yields and purity of the desired product. For instance, the synthesis of similar compounds has been documented, showcasing various strategies to optimize yields and reaction conditions .

Protein Kinase Inhibition

One significant application of this compound is its role as an inhibitor of protein kinases. Protein kinases are crucial in various cellular processes, and their dysregulation is often associated with diseases such as cancer. Studies have shown that derivatives of related compounds exhibit potent inhibitory activity against specific protein kinases, suggesting that (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone could also possess similar properties .

Antiviral Properties

Recent research indicates that certain piperazine derivatives, structurally related to our compound, demonstrate antiviral activity against coronaviruses, including SARS-CoV-2. The mechanism often involves the inhibition of viral replication pathways, making these compounds potential candidates for antiviral drug development .

Adenosine Receptor Modulation

Compounds containing piperazine structures have been investigated for their ability to act as antagonists at adenosine receptors, particularly the A2A receptor. These receptors are implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The modulation of these receptors could lead to therapeutic benefits in managing these conditions .

Case Studies and Experimental Findings

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Piperazine-Pyrimidine Moieties

Compound A : 4-(Pyrimidin-2-yl)piperazin-1-ylmethanone (CAS: 335282-42-3)

- Key Differences : Replaces the pyridine ring with a thiophene group.

- Impact : The thiophene’s smaller size and sulfur atom reduce steric hindrance but may decrease metabolic stability compared to the pyridine derivative. This analog has been explored in antimicrobial studies .

Compound B : (4-Fluorophenyl)[4-(pyrimidin-2-yl)piperazin-1-yl]methanone

- Key Differences : Substitutes the pyridine with a fluorophenyl group.

- Impact : The electron-withdrawing fluorine enhances binding to aromatic residues in enzyme active sites (e.g., dipeptidyl peptidase-IV inhibitors) but reduces solubility .

Compound C : (4-(Piperazin-1-yl)phenyl)(pyridin-4-yl)methanone

- Key Differences : Lacks the pyrimidine ring and 2-methoxyethoxy group.

- Impact: Simpler structure with lower molecular weight (377.44 g/mol vs.

Physicochemical and Pharmacokinetic Properties

*Estimated values based on structural similarity to evidence compounds.

Key Observations :

- Atevirdine, a related piperazine-pyrimidine derivative, shows lower logP (-4.96) but higher hydrogen-bond donors (5), which may limit blood-brain barrier penetration .

Q & A

Q. How can researchers optimize the synthesis of (2-(2-Methoxyethoxy)pyridin-4-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via multi-step routes involving: (i) Coupling of the pyridine and piperazine moieties using carbodiimide-based coupling reagents. (ii) Introduction of the 2-methoxyethoxy group via nucleophilic substitution under reflux conditions (e.g., in ethanol or DMF). (iii) Purification via column chromatography or recrystallization to isolate the product. Key parameters include temperature control (60–80°C), solvent selection (polar aprotic solvents for reactivity), and catalyst optimization (e.g., palladium for cross-coupling steps) .

Q. What analytical techniques are critical for structural characterization of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and piperazine/pyridine ring integrity.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.

- X-ray Crystallography : If single crystals are obtainable, SHELX software (e.g., SHELXL) can refine the crystal structure .

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Methodological Answer :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., A549 lung cancer) to assess IC₅₀ values.

- Apoptosis Induction : Flow cytometry with Annexin V/PI staining to quantify apoptotic cells.

- Enzyme Inhibition : Caspase-3 activation assays (fluorometric or colorimetric) to probe mechanistic pathways .

Advanced Research Questions

Q. How can the mechanism of action of this compound be elucidated in cancer cells?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock to predict binding affinity for kinase targets (e.g., Bcr-Abl or PARP1) based on structural analogs .

- Western Blotting : Validate protein targets (e.g., PARP cleavage, phospho-H2AX) in treated vs. untreated cells.

- siRNA Knockdown : Silence candidate targets (e.g., caspase-3) to confirm functional relevance .

Q. What pharmacokinetic studies are recommended for preclinical development?

- Methodological Answer :

- ADME Profiling :

- Absorption : Caco-2 cell permeability assays.

- Metabolism : Liver microsome stability tests (rat/human).

- Excretion : Radiolabeled compound tracking in urine/feces.

- Pharmacokinetic Modeling : Compartmental analysis of plasma concentration-time data from rodent studies .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer :

- Orthogonal Assays : Cross-validate apoptosis data using TUNEL assay alongside caspase-3 activation.

- Dose-Response Curves : Test a wider concentration range to identify biphasic effects.

- Structural Confirmation : Re-analyze compound purity via HPLC (>95%) to rule out batch variability .

Q. What strategies can improve solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : Use hydrochloride or mesylate salts to enhance aqueous solubility.

- Nanoparticle Formulation : Encapsulate in PEGylated liposomes for sustained release.

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) on the methoxyethoxy side chain .

Q. How can structure-activity relationship (SAR) studies guide derivative design?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.